molecular formula C22H27N3O3S B2686975 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone CAS No. 899976-87-5

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone

Cat. No.: B2686975
CAS No.: 899976-87-5
M. Wt: 413.54
InChI Key: NXROFIRXNMDMDL-UHFFFAOYSA-N
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a methanone group linked to a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties . Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, including herbicides and insecticides . Its derivatives have shown significant activity against various pests and weeds.

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone is unique due to the presence of both the piperazine ring and the dioxidoisothiazolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-17-7-8-21(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-6-20(16-19)25-9-4-14-29(25,27)28/h3,5-8,15-16H,4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXROFIRXNMDMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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